molecular formula C16H21N5OS B2644457 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine CAS No. 1394730-22-3

4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine

Cat. No.: B2644457
CAS No.: 1394730-22-3
M. Wt: 331.44
InChI Key: OWNYWSAVUCSRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the pyrimidine ring. Key steps might include:

    Cyclization reactions: to form the heterocyclic rings.

    Substitution reactions: to introduce the methyl, methylsulfanyl, and propan-2-yl groups.

    Coupling reactions: to attach the pyrazolo[4,3-c]pyridine moiety to the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of novel heterocyclic compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.

Biology

    Biological activity studies: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material science: The compound’s unique properties might be explored for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:

    Inhibition of enzyme activity: By binding to the active site of an enzyme.

    Receptor modulation: By acting as an agonist or antagonist at a receptor site.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine: Lacks the pyrazolo[4,3-c]pyridine moiety.

    6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine: Lacks the 4-methyl group.

Uniqueness

The presence of both the pyrazolo[4,3-c]pyridine moiety and the pyrimidine ring, along with the specific substituents, makes 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine unique. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-9(2)14-18-10(3)13(15(19-14)23-4)16(22)21-6-5-12-11(8-21)7-17-20-12/h7,9H,5-6,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNYWSAVUCSRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N2CCC3=C(C2)C=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.